molecular formula C21H33N5O B6460142 3-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridazine CAS No. 2549021-71-6

3-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridazine

Cat. No.: B6460142
CAS No.: 2549021-71-6
M. Wt: 371.5 g/mol
InChI Key: GMPBYUBXXSFQDC-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridazine is a pyridazine derivative characterized by a methyl group at position 3 and a complex piperidinyl-piperazinyl substituent at position 5. Its structure includes a but-2-yn-1-yl linker connecting a piperidine ring to a 4-isopropylpiperazine moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name

3-methyl-6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-18(2)25-15-13-24(14-16-25)10-4-5-17-27-20-8-11-26(12-9-20)21-7-6-19(3)22-23-21/h6-7,18,20H,8-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBYUBXXSFQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Structural Differences: This compound replaces the methyl group at position 3 with chlorine and substitutes the butynyl-piperidine moiety with a propyl-linked 4-chlorophenoxy group .
  • In contrast, the target compound’s methyl and isopropyl groups may favor hydrophobic interactions in receptor binding.
  • Key Data: Property Target Compound 3-Chloro Analog Molecular Weight ~473 g/mol (estimated) ~410 g/mol (estimated) Substituents Methyl, butynyl-piperazinyl-piperidine Chlorine, propyl-phenoxy Biological Activity Not explicitly reported in evidence Anti-bacterial, anti-viral

3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine (R 61837)

  • Structural Differences : The methoxy group at position 3 and a 3-methylphenyl-piperazine substituent differentiate this compound from the target molecule .
  • Pharmacological Activity : R 61837 has been investigated for its affinity for serotonin and dopamine receptors, suggesting CNS applications. The target compound’s alkyne linker and isopropyl group may reduce metabolic degradation compared to R 61837’s phenyl group .
  • Key Data :

    Property Target Compound R 61837
    Water Solubility Likely low (alkyne linker) Moderate (methoxy group)
    Receptor Affinity Unreported Serotonin/Dopamine receptors

2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine

  • Structural Differences : This analog features a pyrazine core instead of pyridazine and a methylpyridazine-piperazine substituent .
  • The target compound’s pyridazine core may offer better π-π stacking interactions in enzyme inhibition compared to pyrazine .

Research Findings and Trends

  • Anti-Inflammatory Potential: Compounds like 3-(piperazin-1-yl)pyridazine derivatives (e.g., ) show anti-inflammatory activity via COX-2 inhibition. The target compound’s bulky substituents may reduce gastrointestinal toxicity compared to traditional NSAIDs .
  • Anticancer Applications : Piperazine-containing pyridazines (e.g., ) demonstrate cytotoxic effects by intercalating DNA or inhibiting topoisomerases. The butynyl linker in the target compound could enhance cellular uptake .
  • Synthetic Challenges : The alkyne linker in the target compound introduces synthetic complexity compared to analogs with ether or alkyl chains (e.g., and ) .

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